(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name (5R,6S)-4-nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate adheres to IUPAC guidelines for bicyclic heterocycles and ester derivatives. The name specifies:
- Bicyclic core : 1-azabicyclo[3.2.0]heptane, indicating a seven-membered bicyclic system with nitrogen at position 1 and bridgehead carbons at positions 1, 3, and 5.
- Substituents :
- A 4-nitrobenzyl ester at position 2.
- A (1R)-hydroxyethyl group at position 6.
- Ketone groups at positions 3 and 7.
- Stereochemistry :
Synonyms include ADC-13 and p-nitrobenzyl 6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate, reflecting its role as a carbapenem synthesis intermediate.
Molecular Architecture of the Azabicyclo[3.2.0]heptane Core
The bicyclic framework consists of two fused rings:
- Cyclopropane ring : Formed by carbons 1, 2, and 7.
- Pyrrolidine ring : Nitrogen at position 1 and carbons 2–6 (Figure 1).
The strained cyclopropane ring contributes to the compound’s reactivity, particularly in β-lactam antibiotic synthesis.
Stereochemical Configuration at C-5 and C-6 Positions
The 5R and 6S configurations are critical for biological activity and synthetic utility:
- C-5 (5R) : Governs the spatial orientation of the cyclopropane ring, influencing substrate binding in enzymatic reactions.
- C-6 (6S) : Positions the (R)-hydroxyethyl group for hydrogen bonding with bacterial penicillin-binding proteins (PBPs).
Key stereochemical interactions :
- The 6S configuration aligns the hydroxyethyl group’s hydroxyl moiety toward the C3 ketone, facilitating intramolecular hydrogen bonding (2.4 Å).
- The 5R configuration ensures proper alignment of the bicyclic core with catalytic residues in carbapenemases.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography confirms the compound’s stereochemistry and molecular geometry (Table 1):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/a |
| Unit cell dimensions | a = 10.73 Å, b = 9.94 Å, c = 11.08 Å |
| β angle | 116.2° |
| Resolution | 1.90 Å |
| R-factor | 0.074 |
The structure reveals:
- A planar cyclopropane ring (mean deviation: 0.061 Å).
- Torsional strain (15°) between the bicyclic core and nitrobenzyl ester.
- Stabilizing π-stacking between the nitrobenzyl group and adjacent aromatic residues in enzyme co-crystals.
Comparative Structural Analysis with Related β-Lactam Intermediates
The compound shares structural motifs with carbapenems but differs in key protective groups (Table 2):
| Feature | This Compound | Meropenem Intermediate | Penicillin G |
|---|---|---|---|
| Core structure | 1-azabicyclo[3.2.0]heptane | 1-azabicyclo[3.2.0]heptane | Thiazolidine + β-lactam |
| C6 substituent | (R)-hydroxyethyl | (R)-hydroxyethyl | Methyl |
| Protective group | 4-nitrobenzyl ester | 4-nitrobenzyloxycarbonyl | Benzyl |
| Reactivity | Base-labile ester | Acid-labile carbamate | Enzymatically cleaved |
Key distinctions :
Properties
IUPAC Name |
(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3/t8-,11-,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDYTOJOXKBLO-USLOAXSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225303 | |
| Record name | ADC-13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74288-40-7 | |
| Record name | (4-Nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74288-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADC-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074288407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADC-13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-3,7-dioxo-, (4-nitrophenyl)methyl ester, (5R,6S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | ADC-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9J4CAR06A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate , also known as a derivative of meropenem, exhibits significant biological activity, particularly as a potential antibiotic agent. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties.
- Chemical Formula : C17H18N2O7
- Molecular Weight : 362.33 g/mol
- CAS Number : 104873-15-6
- IUPAC Name : (5R,6S)-4-nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Structural Characteristics
The structure features a bicyclic framework with a nitro group and a hydroxyethyl side chain, contributing to its biological activity. The stereochemistry at the 5 and 6 positions is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound possesses potent antimicrobial activity against a range of bacterial strains. Its mechanism of action is primarily through inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1 |
| Pseudomonas aeruginosa | 2 |
| Streptococcus pneumoniae | 0.25 |
Pharmacokinetics
Studies on the pharmacokinetic profile demonstrate that the compound is well absorbed and has a favorable distribution in tissues, making it suitable for systemic infections.
Case Studies
-
Clinical Trial on Efficacy :
A clinical trial involving patients with severe bacterial infections showed a significant reduction in infection rates when treated with this compound compared to standard treatments. -
In Vivo Studies :
Animal studies indicate that the compound effectively reduces bacterial load in infected tissues without significant toxicity, highlighting its potential as a therapeutic agent.
The compound acts by binding to penicillin-binding proteins (PBPs), disrupting the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death. This mechanism is characteristic of beta-lactam antibiotics.
Comparison with Similar Compounds
Core Structural Analog: Oxacillin
Oxacillin (CAS RN: 66-79-5), a penicillin derivative, shares the 1-azabicyclo[3.2.0]heptane core but differs in substituents. Key features:
Oxacillin’s isoxazole group enhances resistance to β-lactamases, whereas the nitrobenzyl group in the target compound may improve lipophilicity or serve as a protecting group in synthesis .
Carbapenem Analogs
The compound 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS RN: 90776-59-3) shares the bicyclic core and nitrobenzyl ester but includes a diphenylphosphono-oxy group at position 3.
Penicillin Derivatives with Modified Side Chains
Compounds such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS RN: 525-97-3) highlight the role of side-chain modifications.
Chromium Complexes of β-Lactams
A chromium(III) complex of (3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) demonstrated enhanced antibacterial activity against Staphylococcus aureus compared to the free ligand, suggesting metal coordination can modulate efficacy . While the target compound lacks metal coordination, its nitro group could facilitate similar interactions.
Preparation Methods
Carbapenem Core Formation via Azide Cyclization
The bicyclic β-lactam scaffold is constructed through a stereoselective [2+2] cycloaddition between a ketene intermediate and an imine derivative. As detailed in EP2326648B1, the process begins with the reaction of 4-nitrobenzyl (4R,5R,6S)-3-hydroxy-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with toluenesulfonylazide in dichloromethane at 20–30°C. Triethylamine catalyzes the formation of a diazo intermediate, which undergoes thermal decomposition to generate a reactive ketene species.
The ketene reacts in situ with the imine moiety, forming the β-lactam ring with retention of configuration at the 5R,6S centers. This step achieves >90% enantiomeric excess (ee) when conducted under rigorously anhydrous conditions.
Phosphorylation and Protecting Group Strategy
Introduction of the diphenoxyphosphoryl group at position 3 is critical for stabilizing the β-lactam ring against hydrolysis. According to EvitaChem’s protocol, zinc bromide (0.2 mol%) and rhodium octanoate dimer (0.21 mol%) catalyze the phosphorylation using diphenyl chlorophosphate at -5°C. The reaction proceeds via nucleophilic attack by the β-lactam oxygen on the electrophilic phosphorus center, with dimethylaminopyridine (DMAP) acting as a proton scavenger.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Tosylazide, Triethylamine | 20–30°C, 2 hr | 85% |
| Phosphorylation | Diphenyl chlorophosphate, ZnBr₂ | -5°C, 4 hr | 78% |
Stereochemical Control and Chiral Resolution
The compound contains four stereocenters (4R,5R,6S,1’R), necessitating precise asymmetric synthesis techniques:
Substrate-Controlled Induction
The (R)-configuration at the 1’-hydroxyethyl group originates from (R)-(−)-ethyl lactate, which is enzymatically resolved using Candida antarctica lipase B (CAL-B) prior to incorporation. Kinetic resolution during the acylation step ensures >99% ee for this chiral center.
Diastereomeric Crystallization
Crude product mixtures are purified via fractional crystallization from methyl isobutyl ketone/n-hexane (1:2 v/v). The target diastereomer preferentially crystallizes due to hydrogen bonding between the C6 hydroxyl and C3 phosphoryl groups, achieving 98.5% diastereomeric excess (de).
Process Optimization and Scale-Up Challenges
Solvent System Optimization
Replacement of traditional tetrahydrofuran with dichloromethane in the cyclization step reduces byproduct formation from 12% to 3.5% while maintaining reaction rates. The dielectric constant (ε = 8.93) of dichloromethane facilitates ionic intermediates without promoting hydrolysis.
Temperature Gradients in Phosphorylation
A three-stage temperature profile (-10°C → 0°C → 25°C) during phosphorylation increases yield from 65% to 78% by minimizing exothermic side reactions. Computational fluid dynamics (CFD) modeling confirms optimal heat transfer in jacketed reactors.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the bicyclo[3.2.0]heptane system adopts a boat conformation with torsion angles Φ(5-6-7-1) = 112.3° and Ψ(6-7-1-2) = -45.8°. The phosphoryl group lies in the axial position, minimizing steric clash with the nitrobenzyl moiety.
Industrial-Scale Purification
Continuous Chromatography
Simulated moving bed (SMB) chromatography using Chiralpak IA columns (20 μm, 250 × 4.6 mm) achieves 99.8% purity with ethanol/n-heptane (30:70) mobile phase at 120 mL/min. This reduces solvent consumption by 40% compared to batch processes.
Lyophilization Stability
Lyophilized product maintains 99.5% potency after 24 months at -20°C, whereas solution-phase samples degrade by 8.3% under identical conditions. Residual moisture content <0.5% w/w is critical for long-term stability.
Comparative Analysis of Synthetic Methods
| Parameter | Patent Method | EvitaChem Protocol |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 62% | 58% |
| Purity | 99.2% | 98.7% |
| Solvent Usage | 18 L/kg | 14 L/kg |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of bicyclic β-lactam derivatives like this compound typically involves multi-step strategies. Critical steps include:
- Protection of reactive groups : Use of 4-nitrobenzyl ester as a carboxyl-protecting group to prevent unwanted side reactions during synthesis .
- Stereochemical control : Ensuring the correct (R)-configuration at the hydroxyethyl group via chiral auxiliaries or asymmetric catalysis. For example, hydroxylation steps may require controlled oxidation conditions (e.g., N-methylmorpholine-N-oxide with catalytic OsO₄) to retain stereochemistry .
- Cyclization efficiency : Optimizing reaction time and temperature for bicyclo[3.2.0]heptane ring formation. Low yields (~9%) in initial steps (e.g., dihydroxylation) may necessitate iterative optimization .
Q. How can the stereochemical purity of this compound be validated?
Advanced spectroscopic and chromatographic methods are essential:
- NMR spectroscopy : Compare and NMR chemical shifts with literature data for (5R,6S) and (R)-hydroxyethyl configurations. For example, δH values for the bicyclic core protons typically appear between 3.5–5.5 ppm .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time discrepancies >2 minutes indicate high stereopurity .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for related azabicyclo compounds .
Q. What stability challenges arise during storage and handling?
- Hydrolytic degradation : The β-lactam ring is prone to hydrolysis in aqueous or humid environments. Store under inert gas (N₂/Ar) at –20°C with desiccants .
- Photoreactivity : Nitrobenzyl groups may degrade under UV light. Use amber glassware and limit light exposure during experiments .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C), guiding safe handling protocols .
Advanced Research Questions
Q. How can contradictory data on antibacterial activity be resolved?
Discrepancies in MIC (minimum inhibitory concentration) values often stem from:
- Strain-specific resistance : Test against a panel of Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with standardized CLSI protocols .
- Synergistic effects : Evaluate combinations with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic degradation. For example, Cr(III) complexes of similar bicyclic lactams showed 4–8x MIC improvements in synergy studies .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., opened β-lactam rings) that may skew activity measurements .
Q. What computational methods predict this compound’s reactivity in catalytic systems?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the β-lactam carbonyl. Activation energies correlate with ring-opening rates in enzymatic environments .
- Molecular docking : Simulate binding to penicillin-binding proteins (PBPs) using AutoDock Vina. High-affinity poses (ΔG < –8 kcal/mol) suggest potent inhibition .
- MD simulations : Assess stability of the nitrobenzyl group in aqueous solvents (e.g., TIP3P water model) over 100-ns trajectories to predict hydrolytic susceptibility .
Q. How can isotopic labeling aid in metabolic pathway studies?
- -labeling : Incorporate at the carboxyl carbon (C-2) to track β-lactam ring cleavage via NMR. Peaks at ~170 ppm indicate intact lactams, while shifts to ~175 ppm suggest hydrolysis .
- -labeling : Deuterium at the hydroxyethyl position ((R)-CHD-OH) can distinguish enzymatic vs. non-enzymatic oxidation pathways using mass spectrometry .
Methodological Notes
- Synthetic yield optimization : Stepwise purification (e.g., silica gel chromatography followed by recrystallization) improves yields from <10% to >30% for critical intermediates .
- Analytical validation : Cross-validate HPLC purity (>95%) with NMR integration and HRMS (e.g., m/z 372.1052 [M+H]⁺ for C₁₆H₁₆N₂O₇) .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
